molecular formula C18H16N4O B138740 Furamidine-d8 CAS No. 336786-81-3

Furamidine-d8

Cat. No.: B138740
CAS No.: 336786-81-3
M. Wt: 312.4 g/mol
InChI Key: ZJHZBDRZEZEDGB-PGRXLJNUSA-N
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Description

Furamidine-d8 is a synthetic organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen

Biochemical Analysis

Biochemical Properties

Furamidine-d8 has been identified as an inhibitor of protein arginine methyltransferase 1 (PRMT1), a key enzyme involved in the methylation of arginine residues on histone and non-histone proteins . This interaction with PRMT1 suggests that this compound plays a role in modulating epigenetic regulation and post-translational modifications .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit cell proliferation in leukemia cell lines . In glioblastoma stem cells (GSCs), this compound has been shown to effectively inhibit proliferation and tumorsphere formation by inducing cell cycle arrest at the G0/G1 phase and promoting the intrinsic apoptotic pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. It has been found to accumulate in the cell nuclei and mitochondria, where it binds to AT sites in the DNA . This binding interaction provides the driving force that permits massive accumulation of this compound in the nuclei .

Metabolic Pathways

This compound, as a PRMT1 inhibitor, is likely involved in the metabolic pathways related to arginine methylation

Transport and Distribution

This compound has been found to accumulate selectively in the cell nuclei . The presence of aromatic rings on the terminal side chain is a limiting factor that restricts the uptake of the compounds in the nuclear compartment .

Subcellular Localization

This compound and its phenyl-substituted analogue accumulate in the cell nuclei and mitochondria, respectively . This suggests that this compound may be directed to these specific compartments or organelles within the cell.

Preparation Methods

The synthesis of Furamidine-d8 involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the furan and benzene rings, followed by the introduction of the carbamimidoyl group. Reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Furamidine-d8 has several scientific research applications:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Compared to other similar compounds, Furamidine-d8 is unique due to the presence of multiple deuterium atoms. Similar compounds include:

    4-[5-(4-Carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide: Lacks deuterium atoms.

    4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]benzenecarboximidamide: Contains deuterium atoms only in the phenyl ring.

    4-[5-(4-Carbamimidoylphenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide: Contains deuterium atoms only in the benzene ring.

These comparisons highlight the unique isotopic labeling of this compound, which can be advantageous in various research applications.

Properties

IUPAC Name

4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZBDRZEZEDGB-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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